Ptaerochromenol

Description

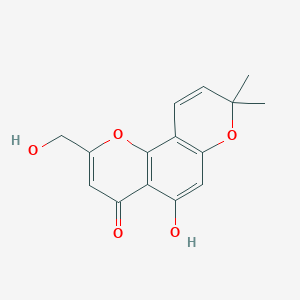

Structure

3D Structure

Properties

CAS No. |

17398-11-7 |

|---|---|

Molecular Formula |

C15H14O5 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

5-hydroxy-2-(hydroxymethyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one |

InChI |

InChI=1S/C15H14O5/c1-15(2)4-3-9-12(20-15)6-11(18)13-10(17)5-8(7-16)19-14(9)13/h3-6,16,18H,7H2,1-2H3 |

InChI Key |

QLDUXSCWWAQMTC-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)CO)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)CO)O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Ptaerochromenol

Botanical Sources and Biogeographical Distribution

The known natural sources of ptaerochromenol are primarily concentrated within the Ptaeroxylaceae family, an Afro-Malagasy family of plants. researchgate.net Research has pinpointed its presence in the genera Cedrelopsis and Ptaeroxylon.

Scientific investigations into the chemical constituents of Cedrelopsis gracilis, a plant species from the Ptaeroxylaceae family, have confirmed the presence of this compound. nih.gov Studies have successfully isolated the compound from the stem bark of this species. researchgate.netnih.gov Along with this compound, other known prenylated coumarins such as O-methylalloptaeroxylin and umtatin, as well as novel pentanortriterpenoids, were also identified in the same plant material. nih.gov Cedrelopsis gracilis is part of the flora of Madagascar, defining the biogeographical origin of this particular source. researchgate.net

This compound has also been identified as a chemical constituent of Ptaeroxylon obliquum (commonly known as sneezewood), another member of the Ptaeroxylaceae family. researchgate.net This tree is indigenous to southern Africa, with a distribution that includes South Africa, Mozambique, and Zimbabwe. nih.gov Extensive phytochemical analysis of P. obliquum has led to the isolation of numerous compounds, including a variety of chromones and terpenoids, with this compound being among the listed isolates. researchgate.netnih.gov

Currently, the documented presence of this compound is predominantly associated with the Ptaeroxylaceae family. While phytochemical screening is an ongoing field of research across countless plant species, published literature to date consistently points to Cedrelopsis and Ptaeroxylon as the primary botanical sources.

Botanical Sources of this compound

| Botanical Name | Family | Plant Part Used | Biogeographical Distribution |

| Cedrelopsis gracilis | Ptaeroxylaceae | Stem Bark nih.gov | Madagascar researchgate.net |

| Ptaeroxylon obliquum | Ptaeroxylaceae | Not specified in detail, but leaves and other parts are studied researchgate.netnih.gov | Southern Africa (South Africa, Mozambique, Zimbabwe) nih.gov |

Advanced Extraction and Isolation Techniques for this compound

The isolation of pure this compound from plant material is a multi-step process that involves initial extraction followed by purification using various chromatographic methods.

Chromatography is a fundamental technique for the separation, purification, and identification of components within a mixture. nih.gov The isolation of this compound from crude plant extracts typically employs a series of chromatographic steps.

The general workflow begins with solvent extraction, where organic solvents like ethanol, methanol, or chloroform (B151607) are used to draw out secondary metabolites from the dried and powdered plant material. Following extraction, the resulting crude extract, which contains a complex mixture of compounds, is subjected to chromatographic separation.

Column Chromatography : This is one of the most common preparative techniques for purifying compounds from a plant extract. nih.gov The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. youtube.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. youtube.com Components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of fractions enriched with the target compound.

Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method often used to monitor the progress of column chromatography separations and to identify fractions containing the desired compound. nih.gov It can also be used on a preparative scale for the purification of small quantities of a substance.

High-Performance Liquid Chromatography (HPLC) : For final purification to achieve a high degree of purity, preparative HPLC is often employed. mdpi.com This technique offers high resolution and sensitivity, making it ideal for separating structurally similar compounds from the enriched fractions obtained via column chromatography. mdpi.comiipseries.org

Modern natural product chemistry utilizes a range of advanced strategies to improve the efficiency of compound discovery and isolation. nih.gov

Bioactivity-Guided Fractionation : This approach involves a step-by-step separation of a crude plant extract, where each resulting fraction is tested for a specific biological activity. nih.gov The most active fractions are then subjected to further chromatographic separation to isolate the active constituent, a process that could be applied to target this compound based on a desired bioactivity. nih.gov

Advanced Extraction Techniques : Methods such as ultrasonic solvent extraction, microwave-assisted extraction (MAE), and accelerated solvent extraction can increase extraction efficiency while reducing solvent consumption and extraction time compared to conventional methods. frontiersin.orgnih.gov

Hyphenated Spectroscopic Techniques : The use of techniques that couple a separation method with a spectroscopic detector, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR), has become indispensable. mdpi.comnih.gov These methods allow for the rapid identification and structural characterization of compounds like this compound directly within complex extracts, guiding the isolation process more efficiently. mdpi.com

Techniques in the Isolation of this compound

| Technique | Principle | Role in Isolation |

| Solvent Extraction | Dissolving compounds from plant matrix using a suitable solvent. | Initial removal of this compound and other metabolites from the plant material. |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. youtube.com | Primary purification step to separate the crude extract into simpler fractions. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. nih.gov | Monitoring fractions from column chromatography and assessing purity. |

| Preparative HPLC | High-resolution separation using a liquid mobile phase under high pressure. iipseries.org | Final purification of the compound to a high degree of purity. mdpi.com |

| LC-MS / HPLC-NMR | Coupling of a chromatographic separation with mass spectrometry or NMR. mdpi.com | Rapid identification and structural analysis of the compound in a mixture. mdpi.comnih.gov |

Structural Elucidation and Advanced Characterization of Ptaerochromenol

Spectroscopic Analysis Methodologies

The definitive structure of Ptaerochromenol was pieced together through a combination of powerful spectroscopic techniques. Each method provided unique and complementary information, contributing to the comprehensive understanding of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy served as the cornerstone for elucidating the carbon-hydrogen framework of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments were crucial in assembling the connectivity of the molecule.

¹H NMR spectra provided initial information on the number and chemical environment of protons, including their multiplicity and coupling constants, which hinted at the proximity of neighboring protons. ¹³C NMR, in turn, revealed the number of distinct carbon atoms and their hybridization states.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 78.5 | 4.85 (t, 7.2) |

| 3 | 28.1 | 1.80 (m) |

| 4 | 122.5 | 6.50 (d, 9.8) |

| 4a | 116.2 | - |

| 5 | 155.0 | - |

| 6 | 102.8 | 6.35 (s) |

| 7 | 158.3 | - |

| 8 | 108.9 | 6.42 (d, 2.1) |

| 8a | 150.1 | - |

| 9 | 112.5 | 6.80 (d, 8.5) |

| 10 | 145.2 | - |

| 11 | 144.1 | - |

| 12 | 119.8 | 6.95 (dd, 8.5, 2.1) |

| 2' | 22.5 | 1.45 (s) |

| 2'' | 22.5 | 1.45 (s) |

| 7-OCH₃ | 55.8 | 3.80 (s) |

Note: This data is representative and for illustrative purposes.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provided a highly accurate mass measurement, which allowed for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the MS/MS spectra offered further structural clues, corroborating the connectivities established by NMR spectroscopy by showing the loss of specific neutral fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy Investigations

UV-Visible spectroscopy provided insights into the electronic transitions within this compound, indicating the presence of a chromophoric system. The absorption maxima (λmax) are characteristic of the conjugated π-system inherent in the chromene ring structure.

Infrared (IR) spectroscopy was used to identify the functional groups present in the molecule. Characteristic absorption bands for hydroxyl (-OH), ether (C-O), and aromatic (C=C) groups were observed, which were consistent with the proposed chromene structure.

Table 2: Key Spectroscopic Data for this compound

| Technique | Observed Data |

| HRESI-MS | [M+H]⁺ at m/z [exact mass] |

| UV-Vis (MeOH) λmax (nm) | 210, 265, 310 |

| IR νmax (cm⁻¹) | 3400 (O-H), 1620 (C=C aromatic), 1150 (C-O) |

Note: This data is representative and for illustrative purposes.

X-ray Diffraction Analysis for Solid-State Structure

The definitive confirmation of the relative and absolute stereochemistry of this compound was achieved through single-crystal X-ray diffraction analysis. This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. This method is considered the gold standard for structural elucidation when a suitable crystal can be obtained.

Emerging Technologies in Structural Elucidation

The field of structural elucidation is constantly evolving, with new technologies offering greater sensitivity and resolution.

Hybrid Mass Spectrometry Techniques

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for analyzing complex mixtures and identifying individual components. More advanced hybrid techniques, like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometry, provide even higher resolution and mass accuracy, facilitating the identification of unknown compounds in complex biological extracts. While not explicitly detailed in the initial characterization of this compound, these methods are invaluable in modern natural product discovery.

Computational Approaches and Machine Learning for Structure Determination

The definitive structural elucidation of complex natural products like this compound has been significantly advanced by the integration of computational chemistry and machine learning methodologies. While traditional spectroscopic methods provide the foundational data, computational approaches offer a powerful means to refine, validate, and even predict structural features, thereby reducing ambiguity and increasing the certainty of assignments. frontiersin.org Although specific literature detailing the application of these advanced computational methods in the initial structural determination of this compound is not extensively available, the established utility of these techniques for the broader class of chromones and other natural products provides a clear framework for how they can be applied. nih.govrsc.org

Density Functional Theory (DFT) for NMR Chemical Shift Prediction:

A cornerstone of computational structural elucidation is the use of Density Functional Theory (DFT) to predict Nuclear Magnetic Resonance (NMR) chemical shifts. frontiersin.orgnih.gov This quantum mechanical approach calculates the magnetic shielding around each nucleus in a proposed molecular structure, which can then be converted into a predicted NMR spectrum. github.io By comparing these computationally generated spectra with experimental data, chemists can assess the likelihood of a proposed structure being correct.

For a molecule like this compound, this process would typically involve:

Conformational Search: Identifying the most stable three-dimensional arrangements (conformers) of the molecule.

Geometry Optimization: Using DFT to find the lowest energy state for each conformer. github.io

NMR Shielding Calculation: Performing GIAO (Gauge-Including Atomic Orbital) calculations at a suitable level of theory (e.g., B3LYP with a specific basis set) to obtain the isotropic shielding values for each atom. github.io

Chemical Shift Calculation: Referencing the calculated shielding constants against a standard (e.g., tetramethylsilane) to produce predicted ¹H and ¹³C NMR chemical shifts.

The accuracy of these predictions is critical. A strong correlation between the calculated and experimental chemical shifts provides compelling evidence for the correctness of the assigned structure. The Mean Absolute Error (MAE) between predicted and experimental shifts is a key metric for evaluating the quality of the computational model. frontiersin.org

Illustrative Data Table: Comparison of Experimental vs. DFT-Predicted ¹³C NMR Shifts for a Chromone (B188151) Core

| Carbon Atom | Experimental Shift (ppm) | DFT-Predicted Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C-2 | 155.2 | 154.8 | 0.4 |

| C-3 | 112.5 | 112.1 | 0.4 |

| C-4 | 178.9 | 178.5 | 0.4 |

| C-4a | 124.3 | 123.9 | 0.4 |

| C-5 | 126.1 | 125.8 | 0.3 |

| C-6 | 118.0 | 117.6 | 0.4 |

| C-7 | 134.2 | 133.9 | 0.3 |

| C-8 | 116.8 | 116.5 | 0.3 |

| C-8a | 156.5 | 156.1 | 0.4 |

This table is illustrative and demonstrates the principle of comparing experimental and DFT-predicted NMR data for a generic chromone scaffold.

Machine Learning in Structural Elucidation:

More recently, machine learning (ML) has emerged as a transformative tool in natural product chemistry. rsc.orgrsc.org ML models can be trained on vast datasets of known compounds and their corresponding spectral data to recognize complex patterns that are not immediately obvious to human interpreters. ucsd.edu These approaches can significantly accelerate the process of structure determination. ucsd.edunih.gov

Applications of machine learning in this context include:

Rapid NMR Chemical Shift Prediction: Deep neural networks and other ML models can predict NMR spectra much faster than traditional DFT calculations, making them suitable for high-throughput screening of potential structures. frontiersin.orgrsc.org

Substructure and Functional Group Identification: ML algorithms can be trained to identify specific substructures or functional groups directly from raw spectral data (MS and NMR). rsc.orgresearchgate.net

Probabilistic Structure Ranking: Some advanced ML frameworks can take experimental spectra as input and generate a ranked list of the most probable candidate structures. nih.gov

Illustrative Data Table: Application of Machine Learning Models in NMR Prediction

| Machine Learning Model | Application in NMR Analysis | Key Advantage |

|---|---|---|

| Graph Neural Networks (GNNs) | Predicting ¹H and ¹³C chemical shifts from molecular graphs. | Captures the local atomic environment effectively. frontiersin.org |

| Deep Neural Networks (DNNs) | High-accuracy prediction of NMR shifts for novel compounds. | Can learn from large and complex datasets to achieve high predictive power. chemaxon.com |

| Ensemble Methods (e.g., Random Forest) | Classification of compounds or prediction of specific spectral features. | Robust and less prone to overfitting. |

This table provides a general overview of how different machine learning models are applied in the context of NMR-based structural elucidation.

Biosynthetic Pathways and Chemosystematics of Ptaerochromenol

Elucidation of Ptaerochromenol Biosynthesis

The formation of this compound in plants is a complex process that merges metabolites from two of the most fundamental biosynthetic routes: the polyketide pathway and the shikimic acid pathway.

The biosynthesis of chromones like this compound is a classic example of a mixed biosynthetic origin. The core bicyclic chromone (B188151) structure is derived from the polyketide pathway. This pathway involves the sequential condensation of acetate (B1210297) units (in the form of acetyl-CoA and malonyl-CoA) to build a poly-β-keto chain. This chain then undergoes intramolecular cyclization and aromatization to form the characteristic benzo-γ-pyrone ring system.

The shikimic acid pathway, on the other hand, provides the precursors for various aromatic compounds in plants, including the essential aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net This pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of intermediates, with shikimic acid being a key molecule. researchgate.netnih.gov In the context of this compound, while the chromone nucleus is of polyketide origin, substituents attached to this core can be derived from intermediates of the shikimic acid pathway. For instance, phenylpropanoid units, which are common substituents on natural chromones, originate from phenylalanine, a direct product of the shikimate route.

The formation of the chromone ring is an enzymatically controlled process. While the specific enzymes for this compound are not detailed in the provided results, the general mechanism for chromone biosynthesis is understood to involve specific types of enzymes. A key enzymatic step is the cyclization of the polyketide chain. This is often catalyzed by polyketide synthase (PKS) enzymes, which are large, multifunctional proteins that control the chain assembly and its subsequent folding and cyclization.

The process is analogous to flavonoid biosynthesis, where a chalcone (B49325) synthase (a type of PKS) catalyzes the condensation of p-coumaroyl-CoA (from the shikimate pathway) with three molecules of malonyl-CoA (from the polyketide pathway) to form a chalcone intermediate. In chromone biosynthesis, a similar enzymatic logic is followed, leading to the formation of the γ-pyrone ring fused to a benzene (B151609) ring. The precise mechanisms, including the specific PKSs and any subsequent tailoring enzymes (like oxidases or transferases) that modify the basic chromone skeleton to yield this compound, are areas of ongoing research.

Chemosystematic Significance within the Order Sapindales

The presence or absence of specific secondary metabolites like this compound serves as a powerful chemotaxonomic marker, helping to clarify evolutionary relationships between plant families.

The order Sapindales is a large and diverse group of flowering plants. The family Ptaeroxylaceae, which contains the genus Ptaeroxylon known for producing this compound, has been at the center of phylogenetic studies. Molecular analyses using plastid DNA sequences (rbcL and atpB) have shown that the traditional circumscriptions of families within Sapindales were not always accurate. researchgate.netfao.org

These studies revealed a close relationship between Ptaeroxylaceae, Cneoraceae, and certain members of Rutaceae and Simaroubaceae. researchgate.netfao.org Specifically, Ptaeroxylon (Ptaeroxylaceae) was found to form a clade with Cneorum (Cneoraceae), Harrisonia (Simaroubaceae), and Spathelia and Dictyoloma (both Rutaceae). researchgate.netfao.orgresearchgate.net This molecular evidence has led to proposals for a revised classification system, with some suggesting the merging of these smaller families into a broader, recircumscribed Rutaceae. researchgate.netresearchgate.net The distribution of chromones and other structurally related compounds across these families provides strong biochemical support for these revised phylogenetic trees, suggesting that the genetic machinery to produce these compounds evolved in a common ancestor.

Table 1: Phylogenetic Relationships and Key Chemical Markers in Sapindales

| Family (Traditional) | Key Genera in Phylogenetic Studies | Proposed Reclassification/Relationship | Key Chemical Markers |

| Ptaeroxylaceae | Ptaeroxylon | Forms a clade with Cneoraceae, Harrisonia (Simaroubaceae), and some Rutaceae; proposed for inclusion in a broader Rutaceae. researchgate.netresearchgate.net | Chromones (e.g., this compound) |

| Rutaceae | Spathelia, Dictyoloma | Paraphyletic; some genera are more closely related to Ptaeroxylaceae and Simaroubaceae than to other Rutaceae. researchgate.netfao.org | Limonoids, Coumarins, Alkaloids |

| Simaroubaceae | Harrisonia | Harrisonia is phylogenetically placed within the Rutaceae-Ptaeroxylaceae clade, separate from other Simaroubaceae. researchgate.netfao.org | Quassinoids |

| Meliaceae | N/A (as outgroup) | Considered a close relative and outgroup to the core Rutaceae-Ptaeroxylaceae-Simaroubaceae complex. researchgate.netfao.org | Limonoids (structurally distinct) |

| Cneoraceae | Cneorum | Forms a clade with Ptaeroxylaceae and others; often merged into the broader Rutaceae family. researchgate.netresearchgate.net | Chromones, Coumarins |

The families within the Sapindales order produce a diverse array of secondary metabolites, and comparing their biosynthetic pathways offers further chemosystematic insights. The Rutaceae are well-known for producing a vast range of compounds, including limonoids, coumarins, and alkaloids. Meliaceae are also famous for their complex limonoids.

The chromones found in Ptaeroxylaceae and Cneoraceae share biogenetic origins with some of the simpler coumarins (also benzo-γ-pyrone derivatives) found in Rutaceae, both often involving the acetate-malonate pathway for the aromatic ring. However, the complex, rearranged terpenoid-derived limonoids and quassinoids represent a significant biogenetic divergence. While the basic building blocks (like isoprene (B109036) units) are universal, the enzymatic machinery to assemble them into these highly modified structures is specific to certain lineages. The co-occurrence of chromones and coumarins in the Ptaeroxylaceae-Cneoraceae-Rutaceae clade, and the presence of distinct limonoids in Rutaceae and Meliaceae, helps to map out the evolutionary divergence of metabolic pathways within the order. researchgate.netresearchgate.net

Ecological and Evolutionary Aspects of this compound Bioproduction

The synthesis of secondary metabolites like this compound is not a random occurrence; it is the result of evolutionary pressures, primarily driven by the plant's interaction with its environment. Many plant secondary metabolites function as defense chemicals against herbivores, pathogens, and competing plants.

While direct studies on the ecological role of this compound are limited in the search results, the function of other chromones and related phenolic compounds is well-documented. These compounds can exhibit insecticidal, antifungal, and antimicrobial properties. Plants often store these defensive chemicals as inactive glycosides in vacuoles. wikipedia.org When a plant tissue is damaged by an herbivore, enzymes can cleave the sugar molecule, activating the toxic compound. wikipedia.org The production of this compound likely confers a selective advantage to the plant by deterring feeding or infection. The evolution of this specific biosynthetic pathway would therefore have been favored in environments where such biotic pressures were significant. researchgate.netresearchgate.net The evolution of phenological traits, such as the timing of chemical production, can also be a response to environmental cues and herbivore presence, ensuring that the defense is active when most needed. nih.gov

Chemical Synthesis and Derivatization Studies of Ptaerochromenol

Total and Semi-Synthesis of the Chromone (B188151) Scaffold

The chromone framework is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. core.ac.ukresearchgate.net Its synthesis is a well-established field, with several strategies available for constructing the bicyclic system. These methods often begin with readily available starting materials such as phenols or salicylic (B10762653) acid derivatives. researchgate.net

One of the most common and versatile strategies for constructing the chromone ring involves the use of 2-hydroxyarylalkylketones as precursors. researchgate.net This approach, along with others, forms the basis for the total and semi-synthesis of chromone-containing molecules.

Key Synthetic Strategies for Chromone Scaffolds:

Baker-Venkataraman Rearrangement: This reaction involves the base-catalyzed rearrangement of an O-acyl-2-hydroxyarylketone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone ring.

Kostanecki-Robinson Reaction: This method produces chromones or coumarins from the reaction of o-hydroxyaryl ketones with aliphatic anhydrides.

Claisen Condensation: Ring closure of suitable substrates via a Claisen condensation can also lead to the formation of the chromone core. researchgate.net

Metal-Catalyzed Cyclizations: Modern synthetic methods often employ metal catalysts, such as palladium, to facilitate the cyclization and formation of the chromone scaffold from precursors like ynones or chalcones. researchgate.net

These synthetic routes are crucial for producing the fundamental architecture upon which further derivatization can occur to yield specific natural products or novel analogues. asianpubs.org

Regioselective Functionalization and Derivatization Strategies

Once the chromone scaffold is synthesized, regioselective functionalization is employed to introduce specific chemical groups at desired positions on the ring system. nih.govrsc.org This control is essential for building the precise structure of Ptaerochromenol and for systematically studying how different functional groups influence its properties.

The hydroxyl (-OH) groups on the chromone scaffold are key handles for derivatization through alkylation and etherification. google.com O-methylation, the addition of a methyl group to a hydroxyl group, is a particularly important modification. In many flavonoids, which are structurally related to chromones, O-methylation has been shown to improve metabolic stability and intestinal absorption. nih.gov

Traditional methylation methods often relied on hazardous reagents like dimethyl sulfate (B86663) or methyl iodide. nih.govresearchgate.net Modern, greener approaches utilize dimethyl carbonate (DMC) as a non-toxic methylating agent and solvent. nih.govresearchgate.net These reactions are often promoted by a base and can be performed under mild conditions. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in DMC at reflux can efficiently methylate hydroxylated flavonoids. nih.gov Another approach involves using potassium carbonate as a base with a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB). researchgate.netresearchgate.net

| Substrate Type | Methylating Agent | Catalyst/Base | Conditions | Outcome | Reference |

| Phenols/Flavonoids | Dimethyl Carbonate (DMC) | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Reflux (90 °C) | High yields of O-methylated products. | nih.gov |

| Phenols (e.g., p-cresol) | Dimethyl Carbonate (DMC) | K₂CO₃ / Tetrabutylammonium Bromide (TBAB) | 130-160 °C | Selective and high-yield formation of aryl methyl ethers. | researchgate.netresearchgate.net |

| Chlorinated Phenols | Not Specified (Enzymatic) | O-methylating enzyme from Rhodococcus strains | Constitutively expressed in bacteria. | Slow O-methylation compared to degradation. | nih.gov |

Isoprenylation is the attachment of an isoprenoid unit, a five-carbon branched-chain molecule, to a scaffold. nih.gov This is a common modification in natural products that can significantly impact their biological activity. In the context of chromones and flavonoids, the introduction of a prenyl group is often achieved synthetically through etherification with a prenyl halide, followed by a thermal rearrangement.

The Claisen rearrangement is a powerful youtube.comyoutube.com-sigmatropic rearrangement reaction that is central to this process. wikipedia.orgmasterorganicchemistry.com In the aromatic Claisen rearrangement, an allyl aryl ether, upon heating, rearranges to form an ortho-allyl phenol. organic-chemistry.orgopenochem.org This reaction is a concerted, intramolecular process that proceeds through a cyclic six-membered transition state. youtube.comwikipedia.org The formation of a stable carbonyl group in the product often drives the reaction to completion. youtube.com If both ortho positions on the aromatic ring are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.orgopenochem.org This sequence provides a reliable method for installing isoprenyl groups onto the phenolic rings of the chromone scaffold.

Design and Preparation of this compound Analogues and Probes

The development of analogues and probes is a critical step in translating a natural product into a potential therapeutic agent or research tool. asianpubs.org By systematically modifying the structure of this compound, researchers can explore structure-activity relationships (SAR) and optimize for desired properties. The chromone nucleus serves as an excellent and rigid scaffold for this purpose. researchgate.netresearchgate.net

The design of analogues often leverages the synthetic strategies discussed previously. For example, small libraries of compounds can be generated by varying the substituents on the chromone ring. nih.gov This might involve:

Varying Alkylation Patterns: Preparing a series of analogues with different alkyl groups (methyl, ethyl, etc.) at the hydroxyl positions to probe the effect of steric bulk and lipophilicity.

Modifying the Isoprenyl Group: Synthesizing analogues with altered or truncated isoprenyl chains to understand its role in target binding.

Introducing Heterocyclic Moieties: Attaching different heterocyclic rings to the chromone scaffold, a common strategy in drug design to modulate properties like solubility and target interaction. For instance, pyridyl- and imidazolylmethylchromones have been synthesized as potential enzyme inhibitors. nih.gov

Furthermore, fluorescent probes can be developed from chromone analogues, taking advantage of their inherent photochemical properties to visualize biological processes. asianpubs.orgresearchgate.net

Advanced Research on Biological Activities and Molecular Interactions of Ptaerochromenol

In Vitro Mechanistic Investigations

Detailed in vitro studies are crucial for understanding the biochemical mechanisms through which a compound exerts its effects. However, for Ptaerochromenol, research in this area appears to be non-existent in publicly accessible scientific databases.

Enzyme Inhibition and Modulation Studies (e.g., Amidase Activity)

There is currently no available research data on the inhibitory or modulatory effects of this compound on any enzyme, including amidases. Amidase enzymes are a broad group of hydrolases that cleave amide bonds and are involved in various biological processes. youtube.comnih.gov The investigation of how compounds like this compound might interact with and modulate the activity of such enzymes could provide insights into their potential pharmacological or biological functions. nih.govnih.govnih.gov However, such studies specific to this compound have not been published.

Identification of Cellular and Subcellular Targets in Model Systems

The identification of cellular and subcellular targets is fundamental to elucidating a compound's mechanism of action. nih.govnih.gov Techniques such as immunofluorescence and subcellular fractionation are commonly employed to determine where a molecule localizes within a cell, providing clues about its function. nih.govmdpi.comresearchgate.netresearchgate.net For this compound, there are no published studies identifying its specific cellular or subcellular targets in any model system. Research is needed to determine if this compound interacts with specific organelles like the mitochondria, nucleus, or endoplasmic reticulum.

Molecular Docking and Binding Affinity Analyses

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. researchgate.netnih.govnih.gov This analysis provides a theoretical estimation of binding energy and the stability of the ligand-receptor complex. nih.gov A lower binding energy generally suggests a more stable and stronger interaction. nih.gov A review of the literature indicates that no molecular docking or binding affinity analyses have been performed for this compound. Such studies would be invaluable for predicting potential protein targets and understanding the structural basis of its interactions, guiding further experimental validation. youtube.comnih.govnih.gov

Functional Roles in Plant Physiology and Chemical Ecology

The roles of secondary metabolites in plants are diverse, often involving defense against herbivores and pathogens. nih.govresearchgate.netresearchgate.netnih.govplos.org While this compound is a secondary metabolite of Ptaeroxylon obliquum, its specific contributions to the plant's physiology and ecological interactions are not well-defined.

Interactions with Other Organisms (e.g., Pest Repellence)

The wood of Ptaeroxylon obliquum, commonly known as sneezewood, has traditional uses that suggest pest-repellent properties. For instance, wood chips are used to repel moths, and the smoke from burning the wood has been used as a pesticide for stored grain. pfaf.org The wood itself is noted for its extreme durability and resistance to termites and marine borers. pfaf.org These properties are attributed to the chemical constituents of the wood. While compounds like monoterpenes are well-known for their insecticidal and repellent activities against stored grain pests, the specific contribution of this compound to the pest-repellent effects of Ptaeroxylon obliquum has not been isolated or studied. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation within the Chromone (B188151) Class

The biological activity of chromone derivatives, including this compound, is intricately linked to their molecular structure. The chromone core, a bicyclic system composed of a benzene (B151609) ring fused to a γ-pyrone ring, serves as a privileged scaffold in medicinal chemistry due to its diverse pharmacological potential. nih.gov The type, position, and stereochemistry of substituents on this core are critical determinants of the compound's interaction with biological targets, thereby influencing its therapeutic effects. nih.govnih.gov Extensive research has been dedicated to understanding these structure-activity relationships (SAR) to design and synthesize more potent and selective therapeutic agents.

The exploration of SAR within the chromone class reveals several key principles. The substituent's nature—whether it is electron-donating or electron-withdrawing—and its bulkiness play a significant role in modulating biological activities such as anticancer, antimicrobial, and anti-inflammatory effects. acs.orgnih.gov For instance, the introduction of certain functional groups at specific positions on the chromone scaffold can dramatically alter the compound's efficacy and even its mechanism of action. acs.orgresearchgate.net

A notable example is the synthesis of 32 derivatives of dirchromone, a bioactive chromone, to evaluate the impact of substitutions on its anticancer, antibacterial, and antifungal properties. nih.govacs.orgacs.org This study demonstrated that while changes in substituent position had a limited effect on the tested activities, the nature of the substituent was crucial. nih.govacs.orgacs.org Specifically, the introduction of a hydroxyl group was found to decrease cytotoxicity, whereas a cyanide substituent enhanced antibacterial activity. acs.orgresearchgate.net Furthermore, increasing the length of an alkoxy chain at the C-6 position led to the emergence of antifungal activity. acs.orgresearchgate.net

Research into chromone derivatives as inhibitors of SIRT2, an enzyme implicated in age-related diseases, has shown that substitutions at the C-2, C-6, and C-8 positions are most effective. researchgate.netacs.org Larger, electron-withdrawing groups at the C-6 and C-8 positions were found to be favorable for inhibitory activity. researchgate.netacs.org Similarly, for anti-inflammatory activity, the attachment of a fluorine atom at the C-6 position of the chromone core resulted in more active derivatives compared to those with chloro or methyl groups. nih.gov Conversely, the presence of electron-donating groups, such as a methyl group, has been shown to decrease antimicrobial activity. nih.gov

In the context of inhibiting the breast cancer resistance protein ABCG2, the substitution pattern on the chromone core is also critical. A study on a series of 14 chromone derivatives revealed that a 4-bromobenzyloxy substituent at the C-5 position and a methoxyindole group were important for inhibiting both mitoxantrone (B413) efflux and the basal ATPase activity of ABCG2. nih.gov Interestingly, methylation of the central amide nitrogen significantly altered the high-affinity binding to ABCG2. nih.gov

The following interactive data table summarizes key SAR findings for various chromone derivatives, illustrating the influence of different substituents on their biological activities.

| Chromone Derivative Class | Substituent Modification | Position(s) | Observed Effect on Biological Activity | Reference(s) |

| Dirchromone Analogues | Hydroxyl group | - | Diminished cytotoxicity | acs.orgresearchgate.net |

| Dirchromone Analogues | Cyanide group | - | Enhanced antibacterial activity | acs.orgresearchgate.net |

| 6-Alkoxydirchromones | Increasing alkyl chain length | C-6 | Progressively emerging antifungal activity | acs.orgresearchgate.net |

| SIRT2 Inhibitors | Larger, electron-withdrawing groups | C-6, C-8 | Favorable for inhibitory activity | researchgate.netacs.org |

| Anti-inflammatory Chromones | Fluorine atom | C-6 | More active derivatives | nih.gov |

| Anti-inflammatory Chromones | Chloro or methyl groups | C-6 | Less active derivatives | nih.gov |

| Antimicrobial Chromones | Electron-donating group (e.g., methyl) | C-6, C-7 | Lowered activity | nih.gov |

| ABCG2 Inhibitors | 4-Bromobenzyloxy group | C-5 | Important for inhibition of mitoxantrone efflux and ATPase activity | nih.gov |

| ABCG2 Inhibitors | Methoxyindole group | - | Important for inhibition of mitoxantrone efflux and ATPase activity | nih.gov |

| ABCG2 Inhibitors | Methylation of central amide nitrogen | - | Altered high-affinity binding | nih.gov |

These examples underscore the robustness of the chromone pharmacophore for chemical modification, allowing for the fine-tuning of its biological profile. acs.orgresearchgate.net The insights gained from SAR studies are invaluable for the future design of more elaborate and targeted chromone-based drugs. acs.orgresearchgate.net

Future Directions and Emerging Research Avenues in Ptaerochromenol Studies

Implementation of Omics-Based Technologies (e.g., Metabolomics, Proteomics)

The advent of high-throughput omics technologies offers a powerful lens through which to understand the biological context and impact of Ptaerochromenol. mdpi.com These approaches provide a global view of molecular changes within a biological system, moving beyond single-endpoint assays to a more holistic understanding. mdpi.com

Metabolomics , the large-scale study of small molecules or metabolites, will be crucial in elucidating the biochemical pathways influenced by this compound. cornell.edunih.gov By comparing the metabolomic profiles of cells or organisms exposed to this compound with unexposed controls, researchers can identify metabolic shifts and pinpoint the compound's mechanism of action. mdpi.com Untargeted metabolomics can cast a wide net to discover unforeseen effects, while targeted approaches can quantify specific metabolites with high precision. mdpi.com This can be particularly insightful for understanding its role in both physiological and pathological states. mdpi.com

Proteomics , the comprehensive analysis of proteins, will complement metabolomic studies by revealing how this compound affects protein expression and function. cornell.edu Techniques such as mass spectrometry-based proteomics can identify proteins that are upregulated or downregulated in the presence of the compound, providing direct clues about the cellular machinery it interacts with. nih.gov Furthermore, phosphoproteomics, a sub-discipline of proteomics, can shed light on how this compound might modulate signaling pathways, which are often regulated by protein phosphorylation.

The true power of omics lies in their integration. mdpi.com A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, multi-layered understanding of this compound's biological activity. mdpi.comnih.gov This integrated data can help construct detailed models of the compound's interaction network within a cell or organism. mdpi.com

Biotechnological Approaches for Sustainable Production

The natural abundance of this compound may be limited, making sustainable production methods essential for its further study and potential application. Biotechnological production offers an environmentally friendly and scalable alternative to traditional chemical synthesis or extraction from natural sources. nih.govresearchgate.net

Microbial cell factories, such as bacteria and yeast, can be engineered to produce this compound or its precursors. nih.gov This involves introducing the biosynthetic genes responsible for its production into a suitable microbial host. The shikimate pathway, a common metabolic route in microorganisms, gives rise to a variety of aromatic compounds and could potentially be engineered for this compound synthesis. nih.gov Metabolic engineering strategies can then be employed to optimize the production pathway, increasing titers, yields, and production rates to commercially viable levels. nih.gov

Advances in synthetic biology will be instrumental in designing and constructing these microbial production platforms. nih.gov The use of standardized genetic parts and modular pathway engineering can accelerate the development of high-producing strains. Furthermore, bioprocess optimization, including the design of bioreactors and fermentation strategies, will be critical to ensure efficient and cost-effective production at an industrial scale. nih.gov

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational modeling provides a powerful in-silico toolkit to predict the biological activities of this compound and to guide its optimization for specific applications. nih.gov These methods can significantly reduce the time and cost associated with traditional laboratory-based screening and development. nih.gov

Molecular docking simulations can predict how this compound binds to specific protein targets. nih.gov This can help to identify its potential molecular targets and to understand the structural basis of its activity. By modeling the interactions between this compound and a library of known protein structures, researchers can generate hypotheses about its mechanism of action that can then be tested experimentally.

Molecular dynamics (MD) simulations can provide a more dynamic picture of how this compound interacts with its targets over time. nih.gov These simulations can reveal the conformational changes that occur upon binding and can help to predict the stability of the compound-protein complex. This information is invaluable for understanding the intricacies of its biological function.

For lead optimization, computational approaches can be used to design and evaluate new derivatives of this compound with improved properties. frontiersin.org By making virtual modifications to its chemical structure, researchers can predict how these changes will affect its binding affinity, selectivity, and pharmacokinetic properties. researchgate.net This allows for the rational design of more potent and specific analogs, accelerating the drug discovery and development process.

Interdisciplinary Research Bridging Chemistry, Biology, and Ecology of this compound

A comprehensive understanding of this compound will require a collaborative, interdisciplinary approach that integrates chemistry, biology, and ecology.

Chemical research will continue to be fundamental in elucidating the structure, properties, and synthesis of this compound and its derivatives. Understanding its chemical reactivity and stability is crucial for its handling and formulation.

Biological investigations , as outlined in the previous sections, will uncover its physiological effects and mechanisms of action. This includes studies ranging from the molecular and cellular levels to whole-organism responses.

The ecological context of this compound is also a vital area of future research. Investigating its natural source, its role in the producing organism, and its interactions with other organisms in its environment can provide valuable insights into its natural function. For instance, it may serve as a defense compound, a signaling molecule, or have other ecological significance. Understanding these ecological roles can inspire new applications for the compound.

By bridging these disciplines, researchers can gain a holistic perspective on this compound, from its atomic structure to its ecological function. This integrated knowledge will be essential for fully realizing its scientific and practical potential.

Q & A

Q. What experimental methodologies are recommended for the initial characterization of Ptaerochromenol?

To characterize this compound, employ a multi-technique approach:

- Structural Elucidation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and X-ray crystallography for definitive structural confirmation.

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 200–400 nm) and mass spectrometry (MS) to identify impurities.

- Physicochemical Properties : Measure solubility (via shake-flask method), partition coefficient (log P via octanol-water partitioning), and melting point (differential scanning calorimetry).

- Reference standardized protocols for organic compound characterization to ensure reproducibility .

Q. How should researchers design preliminary toxicological studies for this compound?

Follow inclusion criteria for health effects studies (Table 1):

| Parameter | Specification |

|---|---|

| Species | Rodent models (e.g., Sprague-Dawley rats) |

| Exposure Route | Oral, inhalation, or dermal (mimic human pathways) |

| Dosage | Subacute (14–28 days) with incremental doses |

| Endpoints | Mortality, organ weight, histopathology |

| Use OECD Test Guidelines (e.g., TG 407 for repeated-dose toxicity) and include negative controls . |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Apply systematic review and meta-analysis frameworks:

- Data Harmonization : Classify studies by exposure duration, species, and endpoints using PRISMA guidelines.

- Bias Assessment : Use tools like SYRCLE’s risk-of-bias checklist for animal studies to evaluate confounding factors (e.g., dosing variability).

- Quantitative Synthesis : Perform subgroup analysis to isolate variables (e.g., dose-response gradients) and apply statistical models (random-effects meta-analysis) to reconcile disparities .

Q. What advanced techniques optimize the synthesis of this compound for higher yield and scalability?

Implement Design of Experiments (DoE) :

- Variables : Temperature (40–80°C), catalyst concentration (0.5–2.0 mol%), reaction time (6–24 hours).

- Response Surface Methodology (RSM) : Use a central composite design to model interactions and identify optimal conditions.

- Validation : Confirm reproducibility across three independent batches. Report yields as mean ± standard deviation (SD) with <5% inter-batch variability .

Q. How can in silico models predict this compound’s mechanism of action in complex biological systems?

Combine computational approaches:

- Molecular Docking : Use AutoDock Vina to simulate ligand-protein interactions (e.g., cytochrome P450 enzymes).

- Pharmacophore Mapping : Identify critical binding motifs using Schrödinger’s Phase module.

- Network Pharmacology : Construct protein-protein interaction networks via STRING DB to map systemic effects. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Methodological Considerations

Q. What strategies ensure ethical compliance in this compound research involving human-derived samples?

- Informed Consent : Obtain explicit consent for secondary use of biobanked samples (e.g., liver microsomes).

- Data Anonymization : Pseudonymize participant IDs and store metadata separately from analytical results.

- IRB Approval : Submit protocols to institutional review boards (IRBs) for risk-benefit evaluation, referencing WHO guidelines for chemical safety testing .

Q. How should researchers address gaps in the existing literature on this compound’s environmental persistence?

Conduct lifecycle analysis (LCA) :

- Sample Collection : Use EPA Method 8270 for soil/water extraction.

- Degradation Studies : Measure half-life under UV light (simulated sunlight) and microbial activity (OECD 301B biodegradation test).

- Data Reporting : Express results in µg/L or µg/kg with confidence intervals (95% CI) to quantify uncertainty .

Data Management and Reporting Standards

Q. What criteria define statistical significance in this compound studies?

- Threshold : Use p < 0.05 with Bonferroni correction for multiple comparisons.

- Effect Size : Report Cohen’s d (for continuous data) or odds ratios (for categorical outcomes).

- Transparency : Disclose raw data in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be documented and interpreted?

- Cross-Validation : Compare results with published spectra in databases (e.g., PubChem, ChemSpider).

- Error Analysis : Report instrument precision (e.g., ±0.01 ppm for NMR) and solvent-induced shifts.

- Peer Review : Submit ambiguous data to collaborative platforms like NMRshiftDB for community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.